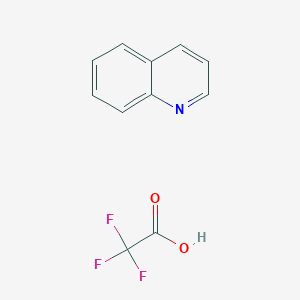
Quinoline, trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, trifluoroacetate is a compound that combines the structural features of quinoline and trifluoroacetic acid. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N, known for its wide range of applications in medicinal and industrial chemistry . Trifluoroacetic acid, on the other hand, is a strong acid with the chemical formula CF3COOH, widely used in organic synthesis . The combination of these two compounds results in a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, trifluoroacetate can be achieved through various methods. One common approach involves the reaction of quinoline with trifluoroacetic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . Additionally, the use of recyclable catalysts and solvent-free reaction conditions can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, trifluoroacetate undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups . These derivatives have diverse applications in medicinal and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Quinoline, trifluoroacetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of quinoline, trifluoroacetate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . Additionally, the compound can interact with proteins and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline, trifluoroacetate can be compared with other similar compounds, such as:
Isoquinoline: Similar to quinoline, isoquinoline is a heterocyclic aromatic compound with a nitrogen atom in the ring.
Acridine: Acridine is another nitrogen-containing heterocyclic compound with a structure similar to quinoline.
Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom in their structure.
This compound stands out due to its unique combination of quinoline and trifluoroacetic acid, which imparts distinct chemical properties and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
89937-06-4 |
|---|---|
Molekularformel |
C11H8F3NO2 |
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
quinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H7N.C2HF3O2/c1-2-6-9-8(4-1)5-3-7-10-9;3-2(4,5)1(6)7/h1-7H;(H,6,7) |
InChI-Schlüssel |
NSSKYHSLRMEFMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


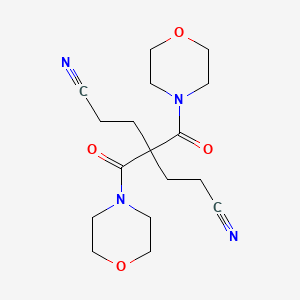
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
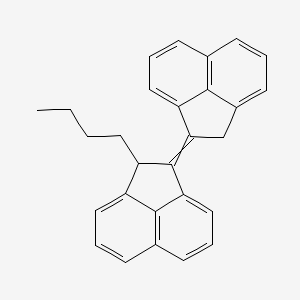
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

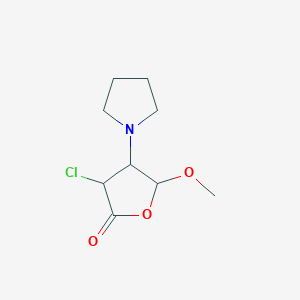
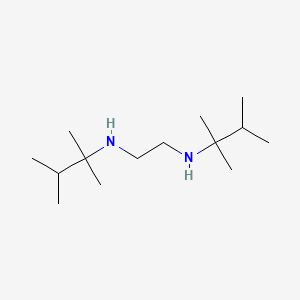
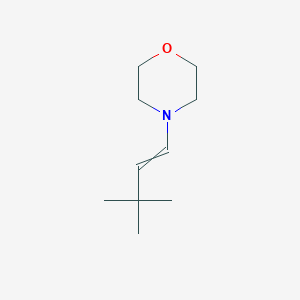
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)

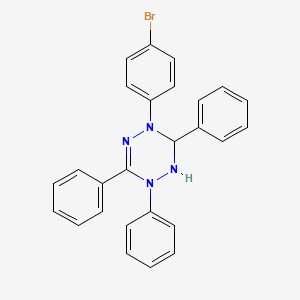
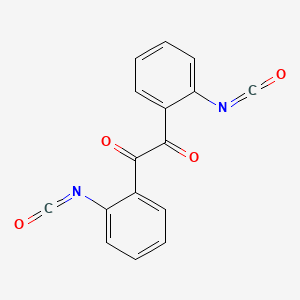
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
